molecular formula C7H4FNO3 B1313130 2-Fluoro-3-nitrobenzaldehyde CAS No. 96516-29-9

2-Fluoro-3-nitrobenzaldehyde

Cat. No. B1313130
CAS RN: 96516-29-9
M. Wt: 169.11 g/mol
InChI Key: WLDHPJSICUOHTH-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO3 . It has a molecular weight of 169.11 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrobenzaldehyde can be achieved from halogeno-nitro-benzaldehydes and an alkali metal fluoride in a substantially anhydrous inert aprotic solvent . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzaldehyde consists of a benzene ring with a fluoro group at the 2nd position, a nitro group at the 3rd position, and an aldehyde group at the 1st position .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-3-nitrobenzaldehyde are not detailed in the search results, it’s worth noting that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

2-Fluoro-3-nitrobenzaldehyde is a solid substance that can exist in various forms such as semi-solid, liquid, or lump . It has a density of 1.443 . It has a boiling point of 279°C .

Scientific Research Applications

Synthesis of Isoquinolines

Research demonstrates the use of 2-fluoro-3-nitrobenzaldehyde in the cyclocondensation process with amidines, leading to the synthesis of 3-aminoisoquinolines. This method provides a new route for creating isoquinolines, a class of compounds with significant pharmaceutical applications (Dar'in, Selivanov, Lobanov, & Potekhin, 2004).

Radiopharmaceutical Synthesis

2-Fluoro-3-nitrobenzaldehyde derivatives have been synthesized and used as precursors in the creation of fluorine-18 labeled radiopharmaceuticals. These compounds are crucial for positron emission tomography (PET), a technique widely used in medical diagnostics, especially for detecting and monitoring cancer (Orlovskaja et al., 2016).

Study of Internal Rotational Barriers

A study focused on the internal rotational barriers of 2-fluoro-3-nitrobenzaldehyde among other nitro compounds using density functional theory. This research provides insights into the molecular structure and behavior of these compounds, which is essential for understanding their reactivity and stability in various chemical reactions (Chen & Chieh, 2002).

Actinometry in Photochemistry

Another significant application of 2-fluoro-3-nitrobenzaldehyde is in the field of photochemistry as a chemical actinometer. It serves as a reliable measure for quantifying light energy in photochemical reactions, with its properties being evaluated both in solution and on ice, providing a foundation for accurately conducting and analyzing photochemical experiments (Galbavy, Ram, & Anastasio, 2010).

Safety And Hazards

2-Fluoro-3-nitrobenzaldehyde is classified under GHS07 for safety . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHPJSICUOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440658
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitrobenzaldehyde

CAS RN

96516-29-9
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H KANNO, H YAMAGUCHI, Y OKAMIYA… - Chemical and …, 1992 - jstage.jst.go.jp
… 2-Fluoro-3-nitrobenzaldehyde (13) To a solution of 11 (15.1 g, 814 mmol) in anhydrous dimethylformamide (75 ml) was added spraydricd KF" (10.2g, 174 mmol) and the mixture was …
Number of citations: 14 www.jstage.jst.go.jp
L Bucher, S Kappler-Gratias, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
… Corrole 6 was synthesized following general procedure B starting from 8.87 mmol (1 equiv., 1.50 g) of 2-fluoro-3-nitrobenzaldehyde. The purification process used a SiO 2 plug (CHCl 3 …
Number of citations: 7 pubs.rsc.org
AB Oxyzoglou - 1994 - search.proquest.com
Superacid-catalyzed reactions of various deactivated aromatics give high yields under mild conditions with the possible involvement of superelectrophiles as the de facto reactive …
Number of citations: 0 search.proquest.com

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